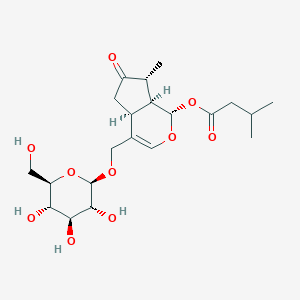
Dimethyl 2-iodobenzene-1,3-dicarboxylate
Descripción general
Descripción
Dimethyl 2-iodobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H9IO4 . It is also known by other names such as Dimethyl 2-iodoisophthalate and 1,3-Benzenedicarboxylic acid, 2-iodo-, dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-iodobenzene-1,3-dicarboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms . The exact structure can be visualized using specialized chemical software.Physical And Chemical Properties Analysis
Dimethyl 2-iodobenzene-1,3-dicarboxylate has a molecular weight of 320.081 . It has a density of 1.7±0.1 g/cm3 and a boiling point of 321.8±22.0 °C at 760 mmHg . The flash point is 148.4±22.3 °C .Aplicaciones Científicas De Investigación
Amino acid-derived iodobenzene dicarboxylates, such as Dimethyl 2-iodobenzene-1,3-dicarboxylate, are used as reagents for the oxidative conversion of alkenes to amino acid esters. This offers potential applications in organic synthesis, providing a method for creating amino acid esters from alkenes (Koposov, Boyarskikh, & Zhdankin, 2004).
A study developed a simple, green method for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines using iodobenzene diacetate at room temperature. This method is notable for its high efficiency and easy work-up (Aneja et al., 2022).
The photolysis of 5,6-di-iodo-1,3-dimethyluracil in benzene and furan rapidly produces products derived from a radical intermediate. This has implications in understanding the behavior of similar iodobenzene compounds under photolysis conditions (Youssefyeh & Lichtenberg, 1974).
Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol in aqueous NaOH/benzene produces 3-isopropylidene-5-phenyl-2(2H)-furanone. This demonstrates the utility of such iodobenzene compounds in palladium-catalyzed reactions (Kiji, Okano, Kimura, & Saiki, 1998).
A study on the synthesis of 1,3-dimethoxy-2-nitrobenzene with high yield and content using resorcinol and dimethyl sulfate highlights the potential of similar compounds in the synthesis of nitrobenzenes (Zhang Chun-xia, 2011).
Propiedades
IUPAC Name |
dimethyl 2-iodobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559954 | |
| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
CAS RN |
106589-18-8 | |
| Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)



![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)
